molecular formula C14H12ClNOS B143526 4-Oxo Ticlopidine CAS No. 68559-55-7

4-Oxo Ticlopidine

Cat. No. B143526
CAS RN: 68559-55-7
M. Wt: 277.8 g/mol
InChI Key: KQQBLQBNIVSMLU-UHFFFAOYSA-N
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Description

Ticlopidine is a well-known antiplatelet agent that inhibits adenosine diphosphate-induced platelet aggregation. It is primarily metabolized through N-dealkylation, N-oxidation, and oxidation of the thiophene ring. The compound shares structural similarities with cyclic tertiary amines, which are known to be converted to neurotoxic pyridinium metabolites. In vitro studies have shown that ticlopidine can undergo a 4-electron oxidation to form a novel thienopyridinium metabolite (M6) via an intermediate 2-electron oxidation product, the thienodihydropyridinium metabolite (M5). These metabolites have been characterized using liquid chromatography and mass spectrometry techniques .

Synthesis Analysis

A novel five-step synthetic approach for ticlopidine has been developed, starting from readily available thiophene. This method yields ticlopidine with an overall 60% yield and presents several advantages, including suitability for large-scale synthesis, simple work-up procedures, short reaction times, and the use of inexpensive reagents. The synthesis also provides a key precursor, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which is important for the synthesis of other bioactive compounds like prasugrel and clopidogrel .

Molecular Structure Analysis

The molecular structure of ticlopidine metabolites has been elucidated through in vitro studies. The thienopyridinium metabolite (M6) and the thienodihydropyridinium metabolite (M5) were characterized by advanced analytical techniques, revealing the susceptibility of the tetrahydropyridine moiety of ticlopidine to undergo oxidation. The metabolite M5 was found to be stable to air oxidation and did not form adducts with cyanide, glutathione, or N-acetylcysteine, whereas M6 was the major metabolite in P450-catalyzed oxidation .

Chemical Reactions Analysis

The in vitro studies of ticlopidine have shown that it can be oxidized by cytochrome P450, peroxidases, and monoamine oxidase to form M6 through M5. P450 3A4, in particular, has been implicated in this conversion. The metabolite M5 was primarily formed in peroxidase-mediated reactions and exhibited less electrophilicity compared to M6 . Additionally, a redox strategy for synthesizing pyridines has been developed, which involves the annulation of cyclopropanols with oxime acetates catalyzed by 4-HO-TEMPO. This method features good functional group tolerance and high chemoselectivity, which could be relevant for the late-stage functionalization of drug skeletons .

Physical and Chemical Properties Analysis

The physical and chemical properties of ticlopidine and its metabolites are closely related to their molecular structures. The cocrystal of 4-oxopimelic acid and 4,4'-bipyridine, which is structurally related to ticlopidine, exhibits polymorphism based on the solvent of crystallization. The polymorphs form hydrogen-bonded chains with different packing arrangements, which are influenced by C–H⋯O interactions. The solid-state synthesis and interconversion conditions of these polymorphs have been explored, providing insight into the stability and transformation of ticlopidine-related compounds .

Scientific Research Applications

Pharmacology and Therapeutic Use

Ticlopidine, from which 4-Oxo Ticlopidine is derived, inhibits platelet aggregation and improves platelet function abnormalities seen in patients with cerebrovascular disease, peripheral arterial disease, and ischemic heart disease. It has shown benefits in reducing the incidence of stroke, myocardial infarction, or vascular death, proving superior to placebo and aspirin in certain studies. Its application extends to patients with subarachnoid hemorrhage, sickle cell disease, and in preventing thromboembolic events in those undergoing hemodialysis and cardiac surgery. Additionally, it appears to prevent the progression of nonproliferative diabetic retinopathy (McTavish, Faulds, & Goa, 1990; Noble & Goa, 1996).

Comparative Studies with Clopidogrel

Clopidogrel, another thienopyridine like Ticlopidine, has been studied for its potential in preventing platelet activation during coronary stenting. While it is considered a safe alternative with antiplatelet properties, comparative studies are needed to fully establish its superiority or equivalence to Ticlopidine in clinical settings, especially concerning antiplatelet properties and outcomes following coronary stent placement (Gurbel et al., 1999).

Chemical and Biological Aspects

The chemistry and biology of prenylated caged xanthones, characterized by the 4-oxo-tricyclo[4.3.1.03,7]dec-8-en-2-one scaffold found in 4-Oxo Ticlopidine, have been extensively reviewed. These compounds exhibit a range of potentially useful biological activities, including anticancer, anti-HIV, antibacterial, anti-inflammatory, and neurotrophic effects. This highlights the therapeutic potential of 4-Oxo Ticlopidine and its analogs in various medical applications (Anantachoke et al., 2012).

Metabolic and Kinetic Characteristics

The pharmacodynamic profile of Ticlopidine, including its 4-Oxo derivative, relates closely to its pharmacokinetic and metabolic characteristics. Studies have discussed the rapid dose-dependent effect on platelet function and the role of metabolites in its pharmacological activity, providing insights into its mechanism of action and therapeutic potential (Picard-Fraire, 1983).

Safety And Hazards

Ticlopidine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

While there is limited information available on future directions specifically for 4-Oxo Ticlopidine, ticlopidine and its derivatives continue to be a subject of research. For example, structure-activity relationship (SAR) analysis of ticlopidine derivatives and analogs as CD39 inhibitors has been performed . Additionally, ticlopidine has been studied for its potential in treating a variety of diseases where platelets play a prominent role .

properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQBLQBNIVSMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218665
Record name 4-Oxo ticlopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo Ticlopidine

CAS RN

68559-55-7
Record name 4-Oxo ticlopidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo ticlopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-OXO TICLOPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3DOK0S6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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